molecular formula C5H7BrO2 B7782428 (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid

(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid

Cat. No. B7782428
M. Wt: 179.01 g/mol
InChI Key: AQAFCWJNUSCJIA-UCORVYFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Potential Inhibitors of Ethylene Biosynthesis

    The diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, related to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid, have been synthesized for potential use in inhibiting ethylene biosynthesis (Wick, Tamm, & Boller, 1995).

  • Pharmaceutical Applications in Hepatitis C Virus Treatment

    (1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (a compound similar to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid) is crucial in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Over a dozen drugs under development utilize the special properties of this highly sterically constrained tailor-made amino acid (Sato et al., 2016).

  • Asymmetric Synthesis in Pharmaceuticals

    A new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, which is of high pharmaceutical importance, has been developed. This includes sequential SN2–SN2' dialkylation of a glycine Schiff base Ni(II) complex (Kawashima et al., 2015).

  • Stereospecific Conversion in Plant Tissues

    Research has shown that (1R,2S)-AEC, a related compound to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid, is preferentially converted to 1-butene in plant tissues, indicating the stereospecific conversion by enzymes (Hoffman, Yang, Ichihara, & Sakamura, 1982).

  • Electrochemical Synthesis

    Studies have investigated the electrochemical behaviors of compounds similar to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid, providing insights into asymmetric electrochemical synthesis (Hazard, Jaouannet, & Tallec, 1982).

  • Mole-Scale Synthesis for Asymmetric Synthesis

    A mole-scale, two-step synthesis of a mixture of diastereomers of a related compound, 3-bromo-2-methyl-1-propyl camphorsulfonate, has been developed. This synthesis is vital for asymmetric synthesis and creating methyl-bearing stereogenic centers in natural products (Mekala & Hahn, 2015).

  • Conversion in Pea Epicotyls

    Studies have shown that only (1R,2S)-AEC, a related compound, is preferentially converted to 1-butene in pea epicotyls. This conversion is inhibited by ACC, suggesting that both reactions are catalyzed by the same enzyme (McKeon & Yang, 2004).

  • Chiral Ligands in Asymmetric Transformations

    The synthesis and characterization of new C2 symmetric chiral bisamide ligands derived from chiral acids, including those related to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid, have been reported for use in asymmetric transformations (Majid et al., 2012).

  • Role in Blockade of NMDA-Induced Convulsions

    Compounds like 1-aminocyclopropanecarboxylic acid, which are structurally related to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid, have been investigated for their potential in blocking NMDA-induced convulsions, highlighting their significance in neuropathology treatment (Skolnick et al., 1989).

properties

IUPAC Name

(1R,2S)-2-bromo-1-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAFCWJNUSCJIA-UCORVYFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid
Reactant of Route 2
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid
Reactant of Route 3
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid
Reactant of Route 4
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid
Reactant of Route 6
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.